m-PEG12-Thiol

Catalog No.
S3406567
CAS No.
2413368-61-1
M.F
C25H52O12S
M. Wt
576.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG12-Thiol

CAS Number

2413368-61-1

Product Name

m-PEG12-Thiol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol

Molecular Formula

C25H52O12S

Molecular Weight

576.7

InChI

InChI=1S/C25H52O12S/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38/h38H,2-25H2,1H3

InChI Key

MXDXXEVQFMVAIA-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS

Structure and Properties

m-PEG12-Thiol consists of two primary functional groups:

  • Methoxy Poly(Ethylene Glycol) (PEG) Spacer: This hydrophilic (water-loving) chain increases the molecule's solubility in water-based solutions, making it biocompatible and suitable for biological applications [].
  • Thiol Group (SH): This reactive group readily forms covalent bonds with other molecules containing functional groups like maleimide, vinyl sulfones, and transition metals (gold, silver) [, ].

These combined properties make m-PEG12-Thiol a valuable tool for researchers in various scientific disciplines.

Applications in Drug Delivery

One prominent application of m-PEG12-Thiol is in drug delivery systems. By attaching a drug molecule to the thiol group of m-PEG12-Thiol, researchers can improve the drug's:

  • Solubility: The PEG spacer enhances the drug's solubility in water, making it easier to administer through injection or other delivery routes [].
  • Circulatory Half-Life: The PEG chain can shield the drug from being quickly recognized and eliminated by the body, extending its circulation time and potentially increasing its therapeutic effect [].
  • Targeted Delivery: m-PEG12-Thiol can be further conjugated with targeting moieties that specifically bind to certain cells or tissues, enabling targeted drug delivery and reducing side effects [].

Applications in PROTAC Development

m-PEG12-Thiol also finds use in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are molecules designed to hijack the body's natural protein degradation machinery to remove unwanted proteins. m-PEG12-Thiol serves as a linker molecule within a PROTAC, connecting the protein of interest (targeted by one end) to an E3 ubiquitin ligase (recruited by the other end) which triggers protein degradation [].

Other Research Applications

Beyond drug delivery and PROTAC development, m-PEG12-Thiol is used in various other research areas, including:

  • Bioconjugation: Attaching biomolecules like antibodies, enzymes, or nanoparticles to surfaces or other molecules for various purposes like diagnostics or biosensing.
  • Surface Modification: Modifying surfaces of materials like nanoparticles or biosensors to improve their biocompatibility, reduce non-specific interactions, or introduce specific functionalities [].

m-PEG12-Thiol, or methoxy polyethylene glycol with a twelve-unit chain length and a thiol functional group, is a specialized compound used in bioconjugation and drug delivery applications. This compound features a hydrophilic polyethylene glycol backbone, which enhances solubility and biocompatibility, making it suitable for various biomedical applications. The thiol group allows for selective reactions with maleimide-containing compounds, facilitating the formation of stable thioether bonds .

, such as substitution reactions using thiol-containing reagents.
  • Purification: The resulting product is purified using techniques like dialysis or chromatography to ensure high purity levels .
  • This method allows for the production of monodisperse polyethylene glycol derivatives, which are essential for consistent performance in biological applications.

    m-PEG12-Thiol exhibits several biological activities attributed to its PEGylation properties. By attaching to proteins or peptides, it can enhance their solubility, stability, and half-life in biological systems. This modification reduces immunogenicity and aggregation, which is particularly beneficial in therapeutic applications such as drug delivery systems and protein therapeutics . Moreover, the compound's ability to form stable conjugates with maleimides allows for targeted delivery of drugs to specific tissues or cells.

    The synthesis of m-PEG12-Thiol typically involves the following steps:

    • Polymerization: Ethylene oxide is polymerized to produce polyethylene glycol of the desired molecular weight.
    • Functionalization: The terminal hydroxyl groups of the polyethylene glycol are converted into thiol groups through various

    m-PEG12-Thiol has a wide range of applications in various fields:

    • Drug Delivery: It is used to modify therapeutic agents to improve their pharmacokinetics and reduce side effects.
    • Bioconjugation: The compound facilitates the attachment of drugs to antibodies or proteins for targeted therapy.
    • Surface Modification: It can be employed to modify surfaces of nanoparticles or medical devices to enhance biocompatibility and reduce protein adsorption .
    • Diagnostics: m-PEG12-Thiol is utilized in diagnostic assays by improving the stability and solubility of biomolecules involved in detection processes .

    Studies have shown that m-PEG12-Thiol interacts effectively with various biomolecules through its thiol group. Its ability to form stable thioether bonds with maleimide-containing compounds has been extensively documented, demonstrating its utility in creating robust bioconjugates. Furthermore, interaction studies have indicated that modifications with m-PEG12-Thiol can significantly alter the pharmacokinetic profiles of drugs, enhancing their therapeutic efficacy while minimizing adverse effects .

    Several compounds share structural similarities with m-PEG12-Thiol but differ in functional groups or chain lengths. Here are some comparable compounds:

    Compound NameStructure FeaturesUnique Aspects
    Methoxy PEG6 ThiolSix ethylene glycol units with a thiol groupShorter chain length; used for smaller biomolecules
    Methoxy PEG4 ThiolFour ethylene glycol units with a thiol groupEven shorter; suitable for specific applications
    Methoxy PEG12 AcidTwelve ethylene glycol units with a carboxylic acid groupDifferent functionalization; used for different conjugation strategies
    Methoxy PEG12 MaleimideTwelve ethylene glycol units with a maleimide groupUsed for direct conjugation with thiols

    m-PEG12-Thiol stands out due to its specific reactivity profile and hydrophilic nature, making it particularly effective for enhancing the solubility and stability of larger biomolecules compared to shorter PEG derivatives.

    XLogP3

    -1.3

    Dates

    Modify: 2023-08-19

    Explore Compound Types